REACTION_CXSMILES
|
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH:12]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1)([CH3:14])[CH3:13].FC(F)(F)S(O)(=O)=O.S(=O)(O)[O-].[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:20]1[CH:19]=[C:18]([C:21]([F:22])([F:23])[F:24])[CH:17]=[CH:16][C:15]=1[CH:12]([CH3:14])[CH3:13] |f:3.4,5.6|
|
Name
|
|
Quantity
|
454 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0.281 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the dark at RT for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
The crude material was filtered through a column
|
Type
|
WASH
|
Details
|
eluted with hexane
|
Type
|
CUSTOM
|
Details
|
to isolate a mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |